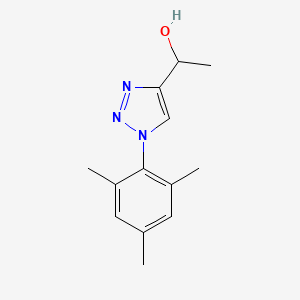
1-(1-mesityl-1H-1,2,3-triazol-4-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(1-mesityl-1H-1,2,3-triazol-4-yl)ethan-1-ol” is a derivative of 1,2,3-triazole, which is a class of heterocyclic compounds. The 1,2,3-triazole ring is a versatile structure in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences .
Scientific Research Applications
Spectroscopic Characterization and Computational Studies
Spectroscopic Characterization and DFT Studies : The study by Inkaya et al. (2013) on a related triazole compound emphasizes the importance of spectroscopic techniques and density functional theory (DFT) for understanding molecular structures and properties. They utilized X-ray diffraction, IR, NMR spectroscopy, and DFT calculations to characterize the compound, revealing insights into molecular vibrations, electronic structure, and potential for material design (Inkaya et al., 2013).
Material Science Applications
Organometallic Complexes and Catalysis : Saleem et al. (2013) explored half-sandwich Ruthenium(II) complexes derived from 1,2,3-triazole ligands for catalytic applications, including alcohol oxidation and transfer hydrogenation of ketones. These complexes demonstrated efficiency in catalysis, underlining the potential of triazole derivatives in developing new catalytic systems (Saleem et al., 2013).
Antimicrobial and Antioxidant Activities
Synthesis and Biological Activities : A study by Saraç et al. (2020) synthesized novel sulfanyl derivatives of a related compound, demonstrating significant antioxidant and antibacterial properties. This research highlights the potential of triazole derivatives in the development of new antimicrobial agents (Saraç et al., 2020).
Supramolecular Chemistry
Supramolecular Interactions of Triazoles : Schulze and Schubert (2014) reviewed the diverse supramolecular interactions of 1,2,3-triazoles, including hydrogen and halogen bonding, coordination to metals, and applications in anion recognition, catalysis, and photochemistry. This comprehensive overview demonstrates the versatility of triazole derivatives in supramolecular and coordination chemistry (Schulze & Schubert, 2014).
Advanced Synthesis Techniques
Efficient Synthesis Methods : Ji et al. (2017) developed an efficient method for synthesizing 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, showcasing the practical aspects of synthesizing triazole derivatives. This method highlights the importance of optimizing reaction conditions for industrial applications, providing a high yield and purity of the product (Ji et al., 2017).
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1h-1,2,3-triazole analogs, have been reported to inhibit the carbonic anhydrase-ii enzyme .
Mode of Action
It’s worth noting that triazole derivatives have been reported to stabilize cu(i) towards disproportionation and oxidation, enhancing its catalytic effect in the azide-acetylene cycloaddition .
Biochemical Pathways
Given the reported inhibition of the carbonic anhydrase-ii enzyme by similar compounds , it can be inferred that the compound may affect biochemical pathways involving this enzyme.
Pharmacokinetics
Similar compounds have been reported to be soluble in dmso and dmf , which may influence their bioavailability.
Result of Action
Similar compounds have been reported to induce apoptosis in certain cell lines .
Action Environment
Similar compounds have been reported to be stable at -20°c , suggesting that temperature could be a significant environmental factor.
properties
IUPAC Name |
1-[1-(2,4,6-trimethylphenyl)triazol-4-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-8-5-9(2)13(10(3)6-8)16-7-12(11(4)17)14-15-16/h5-7,11,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKODILKISOGRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=C(N=N2)C(C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

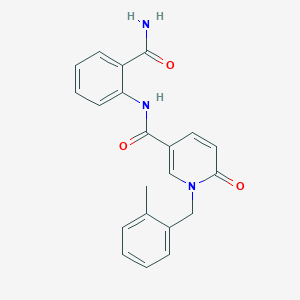
![methyl (2E)-2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enoate](/img/structure/B2469857.png)
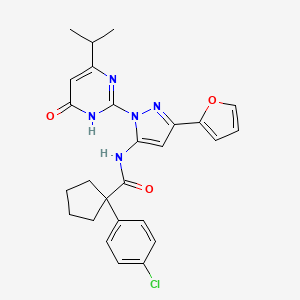

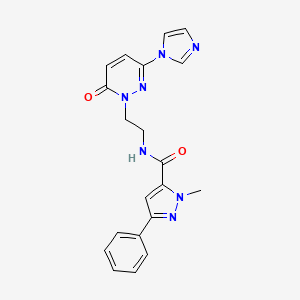
![5-chloro-2-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2469866.png)


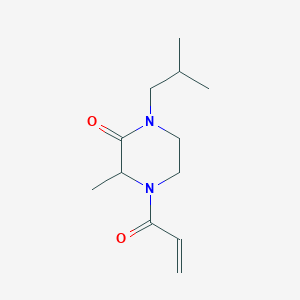
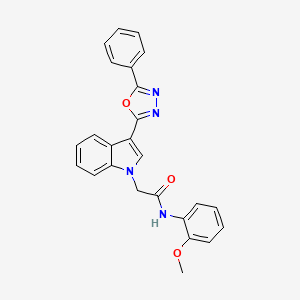
![5-((4-Benzylpiperidin-1-yl)(2-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2469875.png)
![2-Oxa-5-azaspiro[3.5]nonan-8-ol](/img/structure/B2469876.png)
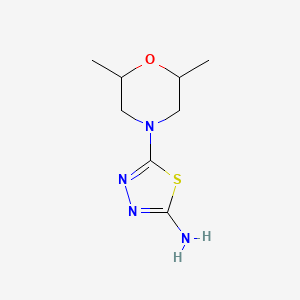
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2469878.png)